3-(2-Chloroethyl)-5-methyl-1,2-oxazole
CAS No.: 14775-98-5
Cat. No.: VC2845542
Molecular Formula: C6H8ClNO
Molecular Weight: 145.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14775-98-5 |
|---|---|
| Molecular Formula | C6H8ClNO |
| Molecular Weight | 145.59 g/mol |
| IUPAC Name | 3-(2-chloroethyl)-5-methyl-1,2-oxazole |
| Standard InChI | InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3 |
| Standard InChI Key | PLACIJCHEBUTIO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)CCCl |
| Canonical SMILES | CC1=CC(=NO1)CCCl |
Introduction
Chemical Properties and Structure
Basic Information
3-(2-Chloroethyl)-5-methyl-1,2-oxazole is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 14775-98-5 |
| Molecular Formula | C6H8ClNO |
| Molecular Weight | 145.59 g/mol |
| IUPAC Name | 3-(2-chloroethyl)-5-methyl-1,2-oxazole |
| Standard InChI | InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3 |
| Standard InChIKey | PLACIJCHEBUTIO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)CCCl |
| PubChem Compound | 55301275 |
Table 1: Chemical identifier and property data for 3-(2-Chloroethyl)-5-methyl-1,2-oxazole
Structural Features
The compound consists of a five-membered oxazole ring containing one oxygen atom and one nitrogen atom. The distinctive structural features include:
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A 2-chloroethyl group attached at the 3-position of the oxazole ring
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A methyl group at the 5-position of the oxazole ring
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A heterocyclic ring system with sp2-hybridized atoms
The oxazole ring provides a unique scaffold that contributes to the compound's chemical reactivity and potential applications in various fields of research.
Synthesis Methods
General Synthetic Approaches
Chemical Reactivity
Functional Group Reactivity
The reactivity of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole is largely determined by its functional groups:
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The 2-chloroethyl group can participate in nucleophilic substitution reactions, with the chlorine serving as a leaving group
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The oxazole ring can participate in various reactions typical of aromatic heterocycles
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The methyl group at the 5-position may undergo reactions characteristic of alkyl substituents on aromatic rings
Applications and Research
Synthetic Chemistry
3-(2-Chloroethyl)-5-methyl-1,2-oxazole has potential applications as:
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A building block for the synthesis of more complex heterocyclic compounds
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An intermediate in the preparation of bioactive molecules
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A precursor for functional materials
Coordination Chemistry
Oxazole compounds similar to 3-(2-Chloroethyl)-5-methyl-1,2-oxazole have been investigated as ligands in coordination chemistry. For example:
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Oxazole structural units have been used as ligands for vanadium catalysts
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Such complexes have shown activity in polymerization reactions, such as ethylene polymerization and ethylene-norbornene copolymerization
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The position of substituents on the oxazole ring has been shown to influence the performance of catalysts and the properties of resulting polymers
This suggests potential applications for 3-(2-Chloroethyl)-5-methyl-1,2-oxazole in the field of catalysis and materials science.
Research Limitations
It is important to note that specific research on 3-(2-Chloroethyl)-5-methyl-1,2-oxazole is relatively limited:
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Most information is found in specialized chemical databases and patent literature
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Research on its biological activity and specific applications is still emerging
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Comprehensive studies on structure-activity relationships are needed to fully understand its potential
Comparative Analysis
Comparison with Related Oxazole Compounds
To better understand the properties and potential applications of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole, it is helpful to compare it with related compounds:
| Compound | Structural Differences | Potential Impact on Properties |
|---|---|---|
| 3-Methyl-1,2-oxazole | Lacks the 2-chloroethyl group at position 3 | Lower reactivity, different physical properties |
| 5-Methyl-3-(2-hydroxyethyl)-1,2-oxazole | Contains a hydroxyethyl instead of chloroethyl at position 3 | Different reactivity profile, potential for hydrogen bonding |
| 5-(2-Chloroethyl)-3-methyl-1,2-oxazole | Positional isomer with chloroethyl at position 5 and methyl at position 3 | Different electronic properties and reactivity patterns |
| 3,5-Dimethyl-1,2-oxazole | Contains methyl groups at positions 3 and 5 | Reduced reactivity at position 3, different electronic properties |
Table 2: Comparison of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole with related oxazole compounds
Structure-Activity Considerations
The positioning of substituents on the oxazole ring can significantly influence the compound's properties:
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